

# Application Notes: iBRD4-BD1 in Cell Culture Experiments

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Compound of Interest		
Compound Name:	iBRD4-BD1	
Cat. No.:	B10861970	Get Quote

#### 1. Introduction

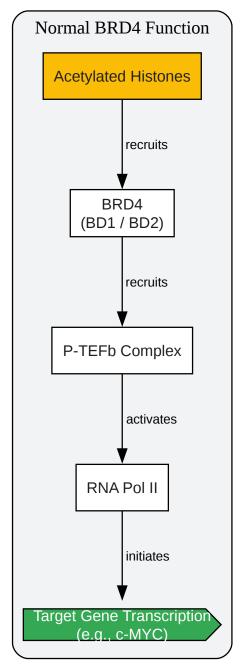
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that regulate gene transcription. They play a significant role in the development and progression of various diseases, including cancer and inflammatory conditions[1][2][3]. BRD4 contains two bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters[1][4].

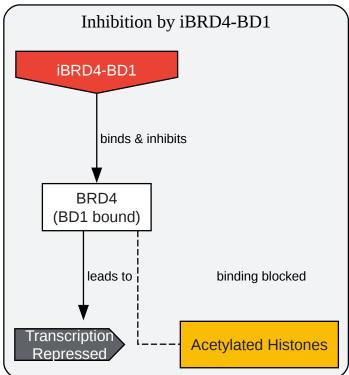
**iBRD4-BD1** is a potent and selective small molecule inhibitor of the first bromodomain (BD1) of BRD4[5][6]. Its high selectivity allows for the specific investigation of BRD4-BD1's function, distinguishing it from the roles of BD2 and other BET family proteins[6][7]. These application notes provide a comprehensive guide for utilizing **iBRD4-BD1** in cell culture experiments, including its mechanism of action, quantitative data, and detailed experimental protocols.

#### 2. Mechanism of Action

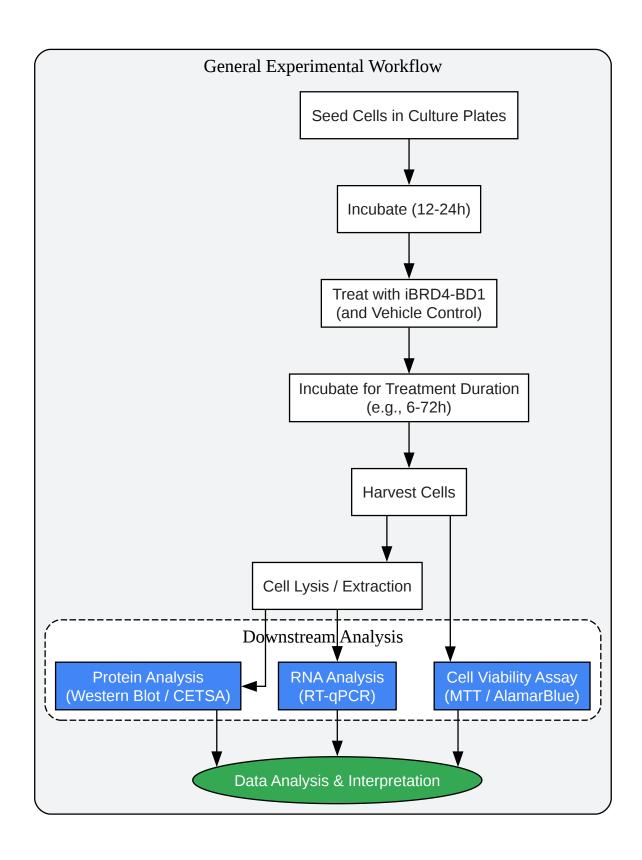
**iBRD4-BD1** functions by competitively binding to the acetyl-lysine binding pocket of the first bromodomain (BD1) of the BRD4 protein[5][8]. This action displaces BRD4 from chromatin, preventing the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) and other components of the transcriptional apparatus[1][4][9]. The ultimate result is the transcriptional repression of key target genes involved in cell proliferation, survival, and inflammation, such as the oncogene c-MYC[1][10]. The selective nature of **iBRD4-BD1** makes it an invaluable tool for dissecting the specific biological functions attributed to the BRD4-BD1 domain.











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